Lipophilicity and Hydrogen Bonding vs. Parent Pyrimidine
The target compound (3289-38-1) exhibits an XLogP3-AA of 2.0 [1] and a measured LogP of 2.40 , reflecting moderate lipophilicity conferred by the C-2 diethylamino and C-6 chloro substituents. In contrast, the unsubstituted parent 2,4-diaminopyrimidine has a substantially lower computed logP (~-0.5 to 0), and the regioisomer N2,N2-diethylpyrimidine-2,5-diamine (CAS 690618-74-7, MW 166.22) lacks the chloro substituent and has a different hydrogen-bonding arrangement . The target compound has 1 H-bond donor and 4 H-bond acceptors, compared to 2 donors and 4 acceptors for the parent 2,4-diaminopyrimidine [1]. This altered H-bond donor count may impact target recognition in ATP-binding pockets and other drug targets.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA: 2.0; LogP (measured): 2.40; H-bond donors: 1; H-bond acceptors: 4; MW: 200.67 |
| Comparator Or Baseline | Parent 2,4-diaminopyrimidine: XLogP ~(-0.5 to 0), H-bond donors: 2, H-bond acceptors: 4; N2,N2-diethylpyrimidine-2,5-diamine (CAS 690618-74-7): MW 166.22, no chloro substituent |
| Quantified Difference | LogP increase of ~2–2.5 units vs. parent scaffold; reduction of 1 H-bond donor relative to parent 2,4-diaminopyrimidine |
| Conditions | Computed properties from PubChem (XLogP3-AA) and vendor-reported LogP (Hit2Lead) |
Why This Matters
The 2-log-unit increase in lipophilicity relative to the parent scaffold significantly alters membrane permeability and protein-binding characteristics, making the compound more suitable for targets requiring a degree of lipophilic character.
- [1] PubChem. Computed Properties for CID 13447569: XLogP3-AA, H-Bond Donor/Acceptor Count. U.S. National Library of Medicine. View Source
